Regioisomeric Specificity: 5-Substituted vs. 4-Substituted Aminoethyl-fluorophenol as Distinct Pharmaceutical Intermediates
The 5-(1-aminoethyl)-2-fluorophenol regioisomer (aminoethyl group at position 5 relative to fluorine at position 2) is structurally and functionally distinct from the 4-fluoro-2-(1-aminoethyl)phenol regioisomer (CAS 1802222-53-2 as hydrochloride salt) . The latter serves as the critical chiral intermediate for repotrectinib, with documented enzymatic synthesis yielding 82% conversion and enantiomeric excess (ee) > 99% under optimized aqueous micellar conditions using ATA-025 transaminase [1]. In contrast, the 5-substituted regioisomer has not been reported as an intermediate for approved or late-stage clinical TRK/ALK/ROS1 inhibitors, indicating its application space lies in different molecular scaffolds or alternative kinase targets. This regioisomeric divergence means the two compounds are not interchangeable in established synthetic routes—substituting the 5-substituted analog into a repotrectinib manufacturing process would produce an incorrect positional isomer of the target intermediate, rendering the downstream product structurally invalid.
| Evidence Dimension | Positional isomer identity and documented pharmaceutical utility |
|---|---|
| Target Compound Data | 5-(1-Aminoethyl)-2-fluorophenol (2-fluoro substitution, 5-aminoethyl substitution); no published reports as intermediate for approved TRK/ALK/ROS1 inhibitors |
| Comparator Or Baseline | (R)-2-(1-Aminoethyl)-4-fluorophenol (4-fluoro substitution, 2-aminoethyl substitution); key intermediate for repotrectinib (TPX-0005), a clinical-stage TRK/ALK/ROS1 inhibitor |
| Quantified Difference | Positional isomerism: aminoethyl group located at C5 vs. C2 of the phenol ring; distinct synthetic utility and target drug product |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry assignments; pharmaceutical utility based on peer-reviewed synthetic methodology literature |
Why This Matters
Regioisomeric identity determines which downstream drug candidate a given intermediate can access; selecting the incorrect regioisomer invalidates the entire synthetic route and introduces a structurally erroneous building block.
- [1] Gaikwad R, Ganesh K, Rajulu GG, Sambasivam G, Shivashankarappa N. Green Synthesis of Repotrectinib: Impact of Aqueous Micellar Media on Chemoenzymatic Transformations. ChemistrySelect. 2024;9(48):e202405153. DOI: 10.1002/slct.202405153. View Source
